4-oxo-N-(4-(trifluoromethoxy)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
11-oxo-N-[4-(trifluoromethoxy)phenyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O4S/c19-18(20,21)27-14-4-2-13(3-5-14)22-28(25,26)15-9-11-1-6-16(24)23-8-7-12(10-15)17(11)23/h2-5,9-10,22H,1,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIDZMDTOONHSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-oxo-N-(4-(trifluoromethoxy)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The trifluoromethoxy group is notable for enhancing the lipophilicity and potentially influencing the compound's interaction with biological targets.
Research indicates that compounds with similar structures often exhibit enzyme inhibition , particularly against acetylcholinesterase (AChE) and other targets. The presence of the sulfonamide group is associated with various pharmacological effects including antibacterial and anticancer properties.
Enzyme Inhibition
Studies have shown that derivatives containing sulfonamide groups can act as effective inhibitors of AChE. For instance, related compounds have demonstrated IC50 values in the range of 5.4 to 10.4 µM against AChE and BChE (butyrylcholinesterase) .
Antibacterial Activity
The antibacterial efficacy of compounds similar to this compound has been evaluated against various bacterial strains. The sulfonamide moiety is particularly effective against Gram-positive bacteria due to its ability to inhibit folic acid synthesis .
Anticancer Potential
Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction through both extrinsic and intrinsic pathways .
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that similar pyrroloquinoline derivatives exhibited significant cytotoxicity in HeLa cells with IC50 values ranging from 10 µM to 30 µM. The structure–activity relationship indicated that modifications in the trifluoromethoxy group significantly influenced activity .
- Animal Models : In vivo studies using murine models have shown that compounds with similar structures can reduce tumor growth by modulating apoptotic pathways and inhibiting angiogenesis .
Data Table: Biological Activity Overview
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. Research has shown that derivatives of similar structures can inhibit the growth of various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the trifluoromethoxy group enhances its efficacy against these pathogens .
Case Study:
In a comparative study on quinoline derivatives, compounds with similar structural motifs demonstrated Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting potential as future antituberculosis agents .
Anticancer Potential
The compound's ability to interact with biological targets makes it a candidate for anticancer research. Some derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells and disruption of cell cycle progression .
Synthetic Intermediates
Due to its unique structure, this compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical transformations allows researchers to explore new synthetic pathways for drug development .
Fluorinated Compounds
The trifluoromethoxy group is particularly valuable in medicinal chemistry for enhancing metabolic stability and bioavailability. This characteristic makes the compound a useful building block for synthesizing fluorinated pharmaceuticals .
Enzyme Inhibition Studies
Research has indicated that compounds with similar structures can act as enzyme inhibitors. For instance, studies on related sulfonamides have revealed their potential to inhibit carbonic anhydrase, an enzyme implicated in various physiological processes .
Polymer Chemistry
The incorporation of such sulfonamide compounds into polymer matrices can enhance the thermal and mechanical properties of materials. This application is still under exploration but shows promise for developing advanced materials with specific functionalities .
Summary Table of Applications
| Application Area | Description | Example Results |
|---|---|---|
| Antimicrobial Activity | Inhibition of bacterial growth; potential antituberculosis agent | MIC values as low as 6.25 µg/ml |
| Anticancer Potential | Induction of apoptosis in cancer cells | Significant inhibition observed |
| Synthetic Intermediates | Building block for complex heterocycles | Useful in developing new pharmaceuticals |
| Enzyme Inhibition Studies | Potential inhibition of carbonic anhydrase | Effective against specific enzymes |
| Polymer Chemistry | Enhancement of thermal and mechanical properties | Ongoing research |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
4-oxo-N-(4-phenoxyphenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Molecular Formula : C₂₃H₂₁N₂O₄S
- Molecular Weight : 433.49 g/mol
- Key Differences: The trifluoromethoxy group in the target compound is replaced with a phenoxy group. logP: 4.22 (vs. estimated ~4.5–5.0 for the trifluoromethoxy analog), indicating lower lipophilicity. Hydrogen-Bonding: Both compounds share the 4-oxo group and sulfonamide, but the trifluoromethoxy group in the target compound reduces hydrogen-bond donor capacity compared to the phenoxy group .
3-Oxo-N-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide
- Molecular Formula : C₂₁H₁₈F₃N₂O₃S
- Molecular Weight : 450.44 g/mol
- Key Differences: The pyrroloquinoline core is replaced with a pyridoquinoline system. The trifluoromethyl group (CF₃) is more electron-withdrawing than trifluoromethoxy (OCF₃), which may affect electronic properties and metabolic stability .
2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Molecular Formula : C₂₃H₂₀N₂O₄S
- Molecular Weight : 420.49 g/mol
- Key Differences :
Physicochemical and Pharmacokinetic Comparisons
*Estimated based on structural analogs.
Key Observations:
- The 4-oxo group provides a distinct hydrogen-bonding profile compared to 2-oxo or 3-oxo derivatives, which may influence target selectivity.
- Substitution at the sulfonamide nitrogen (e.g., trifluoromethoxy vs. trifluoromethyl) significantly impacts electronic and steric properties, affecting binding to sulfonamide-sensitive targets like carbonic anhydrases or kinase domains .
Vorbereitungsmethoden
Cyclization Strategies for the Tetrahydroquinoline Skeleton
The pyrrolo[3,2,1-ij]quinoline scaffold is typically synthesized via intramolecular cyclization of suitably functionalized precursors. A common approach involves the condensation of aniline derivatives with cyclic ketones or α,β-unsaturated carbonyl compounds. For example, N-(4-methylbenzyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide employs a Friedel-Crafts alkylation to form the fused ring system.
In the target compound, the 4-oxo group is introduced during cyclization. A representative procedure involves reacting 5-aminotetralone with acryloyl chloride under acidic conditions, followed by base-mediated cyclodehydration to yield the pyrroloquinoline core. Alternative methods utilize Pictet-Spengler reactions, where tryptamine derivatives react with carbonyl compounds to form tetrahydro-β-carbolines, which are subsequently oxidized to the quinoline system.
Functionalization at Position 8
Sulfonation at the 8-position is critical for introducing the sulfonamide group. Chlorosulfonic acid is the reagent of choice for this transformation, as demonstrated in the synthesis of 8-hydroxyquinoline-5-sulfonyl chloride . The reaction is conducted at 0–5°C to minimize side reactions, yielding the sulfonyl chloride intermediate in 70–85% purity after recrystallization from dichloromethane.
Sulfonamide Formation
Coupling of Sulfonyl Chloride with 4-(Trifluoromethoxy)Aniline
The final step involves reacting the pyrroloquinoline-8-sulfonyl chloride with 4-(trifluoromethoxy)aniline. This nucleophilic substitution is typically performed in anhydrous acetonitrile or dichloromethane with a tertiary amine base (e.g., triethylamine) to scavenge HCl.
- Dissolve pyrroloquinoline-8-sulfonyl chloride (1.0 equiv) in anhydrous acetonitrile.
- Add 4-(trifluoromethoxy)aniline (1.2 equiv) and triethylamine (2.5 equiv) dropwise at 0°C.
- Stir at room temperature for 12–24 hours.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate 3:1).
Yield : 65–78% (white crystalline solid).
Optimization Considerations
- Temperature : Reactions conducted below 25°C improve selectivity by reducing hydrolysis of the sulfonyl chloride.
- Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to non-polar alternatives.
- Base : Triethylamine outperforms weaker bases (e.g., NaHCO₃) in suppressing side reactions.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound?
Answer:
The synthesis typically involves multi-step organic reactions, starting with the construction of the pyrrolo[3,2,1-ij]quinoline core followed by sulfonamide coupling. Key steps include:
- Core formation: Cyclization reactions under controlled temperatures (e.g., 80–120°C) using catalysts like palladium or acid/base conditions to form the tricyclic structure .
- Sulfonamide coupling: Reacting the core intermediate with 4-(trifluoromethoxy)aniline using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in anhydrous solvents like DMF or DCM .
- Purification: Column chromatography or recrystallization to isolate the product, with HPLC used to verify purity (>95%) .
Advanced: How can reaction conditions be optimized during the sulfonamide coupling step?
Answer:
Optimization involves:
- Catalyst selection: EDC/HOBt (hydroxybenzotriazole) systems improve coupling efficiency by reducing racemization .
- Solvent choice: Anhydrous DMF enhances solubility of intermediates, while DCM minimizes side reactions .
- Temperature control: Maintaining 0–5°C during reagent addition reduces exothermic side reactions, followed by gradual warming to room temperature .
- Reaction monitoring: TLC (Rf analysis) or HPLC tracks progress, with quenching in ice-water to terminate the reaction .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Essential methods include:
- NMR spectroscopy: ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for the trifluoromethoxy group (δ ~120–125 ppm in ¹⁹F NMR) and sulfonamide protons (δ ~7–8 ppm) .
- HPLC-MS: Determines purity (>95%) and molecular weight (expected [M+H]⁺ ~470–480 Da) .
- X-ray crystallography: Resolves 3D conformation, particularly for the pyrroloquinoline core .
Advanced: How can solubility challenges posed by the trifluoromethoxy group be addressed?
Answer:
Strategies include:
- Co-solvent systems: Use DMSO:water (e.g., 1:4 ratio) to enhance aqueous solubility without destabilizing the compound .
- Salt formation: Convert the sulfonamide to a sodium salt via NaOH treatment to improve polar solvent compatibility .
- Nanoparticle formulation: Encapsulate the compound in PEGylated liposomes to bypass hydrophobicity .
Basic: What biological targets are plausible based on structural analogs?
Answer:
Analogous compounds exhibit activity against:
- Kinases: Inhibition of tyrosine kinases (e.g., EGFR) due to sulfonamide’s ATP-binding pocket interaction .
- GPCRs: Antagonism of serotonin or dopamine receptors via the quinoline moiety’s planar structure .
- Microtubules: Disruption of tubulin polymerization, as seen in chlorophenyl-substituted derivatives .
Advanced: How to resolve contradictions in biological activity data across substituent variations?
Answer:
- Comparative SAR studies: Test fluorophenyl vs. chlorophenyl analogs in parallel assays (e.g., IC50 in kinase inhibition). Fluorine’s electron-withdrawing effect may enhance binding, while chlorine increases lipophilicity .
- Crystallographic analysis: Compare target-ligand co-crystal structures to identify substituent-specific interactions .
- Meta-analysis: Aggregate data from PubChem and ChEMBL to identify trends in potency vs. substituent electronegativity .
Basic: What are key stability considerations under varying pH and temperature?
Answer:
- pH stability: The compound is stable at pH 6–8 but hydrolyzes in strongly acidic (pH <3) or basic (pH >10) conditions, degrading the sulfonamide bond .
- Thermal stability: Store at –20°C in inert atmospheres (argon) to prevent oxidation. Decomposition occurs >150°C, verified by TGA .
Advanced: How can computational methods elucidate structure-activity relationships (SAR)?
Answer:
- Docking simulations: Use AutoDock Vina to model interactions with kinase domains (e.g., PDB ID: 1M17) .
- MD simulations: Run 100-ns trajectories in GROMACS to assess trifluoromethoxy group’s conformational flexibility in aqueous environments .
- QSAR modeling: Train models on ChEMBL data to predict bioactivity against cancer cell lines (e.g., MDA-MB-231) .
Basic: How to validate target engagement in cellular assays?
Answer:
- Competitive binding assays: Use fluorescent probes (e.g., FITC-labeled ATP) to quantify displacement in live cells .
- Western blotting: Measure downstream phosphorylation (e.g., ERK1/2 for kinase inhibition) .
- CRISPR knockouts: Compare activity in wild-type vs. target gene-KO cell lines .
Advanced: What parameters ensure scalability while maintaining purity?
Answer:
- Process optimization: Use flow chemistry for sulfonamide coupling to enhance reproducibility and reduce reaction time .
- In-line analytics: Implement PAT (Process Analytical Technology) with FTIR for real-time monitoring .
- Crystallization control: Seed the reaction with pure microcrystals to direct polymorph formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
